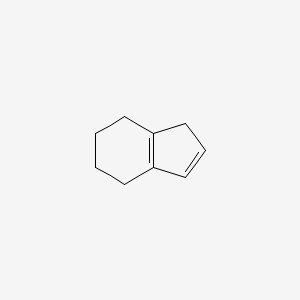

4,5,6,7-Tetrahydroindene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3,6H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVDFJNXDKTKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473361 | |

| Record name | 4,5,6,7-tetrahydroindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24279-06-9 | |

| Record name | 4,5,6,7-tetrahydroindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydroindene from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 4,5,6,7-tetrahydroindene, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available feedstock, cyclohexanone. The elucidated strategy hinges on a three-stage process encompassing a crucial five-membered ring annulation, subsequent functional group manipulation of the resulting bicyclic intermediate, and a final dehydrogenation to furnish the target compound. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven experimental protocols and critical insights into reaction parameter optimization.

Introduction: The Significance of the Tetrahydroindene Scaffold

The this compound core is a privileged structural motif present in a wide array of biologically active molecules and functional materials. Its unique combination of a saturated six-membered ring and a partially unsaturated five-membered ring imparts specific conformational constraints and electronic properties that are often key to the desired therapeutic or material-science application. As such, the development of efficient and scalable synthetic routes to this scaffold is of paramount importance for advancing drug discovery and materials innovation. This guide focuses on a logical and practical synthetic sequence commencing from cyclohexanone, a cost-effective and versatile starting material.

Overall Synthetic Strategy

The synthesis of this compound from cyclohexanone is conceptualized as a multi-step process. The core transformation involves the construction of the bicyclo[4.3.0]nonane (indane) skeleton, followed by the introduction of the requisite unsaturation. The chosen strategy is designed to be both efficient and amenable to scale-up, prioritizing the use of well-established and reliable chemical transformations.

Figure 1: Overall synthetic workflow from cyclohexanone to this compound.

Stage 1: Annulation of the Five-Membered Ring

The cornerstone of this synthesis is the construction of the indane framework. While the Robinson annulation is a classic method for forming six-membered rings, a modified approach is required to construct the five-membered cyclopentane ring fused to the cyclohexane nucleus.[1] This is achieved through a Michael addition of a cyclohexanone derivative to a three-carbon electrophile, followed by an intramolecular aldol condensation.

Mechanistic Rationale: The Stork Enamine Annulation

To control the regioselectivity of the initial Michael addition and favor the formation of the five-membered ring, the Stork enamine synthesis is a superior approach to direct base-catalyzed reactions.[2] Cyclohexanone is first converted to its more nucleophilic enamine derivative, which then undergoes a conjugate addition to an α,β-unsaturated aldehyde, such as acrolein. The resulting intermediate is then hydrolyzed and cyclized under acidic or basic conditions to afford the bicyclic ketone.

Figure 2: Reaction mechanism of the Stork enamine annulation for the formation of the indane core.

Experimental Protocol: Synthesis of Hexahydro-1H-inden-1-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclohexanone | 98.14 | 98.1 g (102 mL) | 1.0 |

| Pyrrolidine | 71.12 | 85.3 g (99 mL) | 1.2 |

| p-Toluenesulfonic acid | 172.20 | 1.0 g | 0.006 |

| Toluene | 92.14 | 250 mL | - |

| Acrolein | 56.06 | 61.7 g (73 mL) | 1.1 |

| Hydrochloric acid (conc.) | 36.46 | 100 mL | - |

| Sodium hydroxide | 40.00 | 40 g | 1.0 |

| Ethanol | 46.07 | 500 mL | - |

Procedure:

-

Enamine Formation: A mixture of cyclohexanone (1.0 mol), pyrrolidine (1.2 mol), and a catalytic amount of p-toluenesulfonic acid (0.006 mol) in toluene (250 mL) is refluxed with a Dean-Stark apparatus until the theoretical amount of water has been collected. The toluene is then removed under reduced pressure.

-

Michael Addition: The crude enamine is dissolved in anhydrous dioxane (300 mL) and cooled to 0 °C. Acrolein (1.1 mol) is added dropwise over 30 minutes, and the mixture is stirred at room temperature for 12 hours.

-

Hydrolysis and Cyclization: Water (100 mL) is added, and the mixture is refluxed for 2 hours. After cooling, the mixture is made basic with a solution of sodium hydroxide (1.0 mol) in ethanol (500 mL) and refluxed for 4 hours to effect the intramolecular aldol condensation.

-

Work-up and Purification: The reaction mixture is cooled, and the bulk of the ethanol is removed under reduced pressure. The residue is extracted with diethyl ether (3 x 200 mL). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford hexahydro-1H-inden-1-one.

Expected Yield: 60-70%

Stage 2: Functional Group Modification to Hexahydro-1H-indene

The saturated bicyclic ketone, hexahydro-1H-inden-1-one, serves as a versatile intermediate for the introduction of the necessary unsaturation. A reliable method involves the reduction of the ketone to the corresponding alcohol, followed by dehydration.

Reduction of the Ketone

The carbonyl group of hexahydro-1H-inden-1-one can be efficiently reduced to a hydroxyl group using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.

Experimental Protocol: Synthesis of Octahydro-1H-inden-1-ol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Hexahydro-1H-inden-1-one | 138.21 | 13.8 g | 0.1 |

| Sodium borohydride | 37.83 | 1.9 g | 0.05 |

| Methanol | 32.04 | 100 mL | - |

Procedure:

-

Hexahydro-1H-inden-1-one (0.1 mol) is dissolved in methanol (100 mL) and cooled to 0 °C.

-

Sodium borohydride (0.05 mol) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is neutral.

-

The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give octahydro-1H-inden-1-ol as a colorless oil.

Expected Yield: >95%

Dehydration of the Alcohol

Acid-catalyzed dehydration of octahydro-1H-inden-1-ol leads to the formation of a mixture of isomeric hexahydro-1H-indenes. The use of a mild acid catalyst such as p-toluenesulfonic acid (PTSA) is effective.[3]

Experimental Protocol: Synthesis of Hexahydro-1H-indene

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Octahydro-1H-inden-1-ol | 140.22 | 14.0 g | 0.1 |

| p-Toluenesulfonic acid | 172.20 | 0.5 g | 0.003 |

| Toluene | 92.14 | 100 mL | - |

Procedure:

-

A solution of octahydro-1H-inden-1-ol (0.1 mol) and p-toluenesulfonic acid (0.003 mol) in toluene (100 mL) is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by distillation to yield a mixture of hexahydro-1H-indene isomers.

Expected Yield: 80-90%

Stage 3: Dehydrogenation to this compound

The final step in the synthesis is the dehydrogenation of the hexahydro-1H-indene mixture to introduce the aromaticity in the five-membered ring. This can be achieved using a heterogeneous catalyst at elevated temperatures. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for such transformations.[4]

Mechanistic Considerations

The catalytic dehydrogenation proceeds through a series of elementary steps on the catalyst surface, involving the adsorption of the substrate, cleavage of C-H bonds, and desorption of the aromatic product and hydrogen gas. The reaction conditions, particularly temperature and catalyst loading, are critical for achieving high conversion and selectivity.

Figure 3: Catalytic dehydrogenation of hexahydro-1H-indene.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Hexahydro-1H-indene | 122.22 | 12.2 g | 0.1 |

| 10% Palladium on Carbon | - | 1.2 g | - |

| High-boiling solvent (e.g., decalin) | 138.25 | 100 mL | - |

Procedure:

-

A mixture of hexahydro-1H-indene (0.1 mol) and 10% Pd/C (10% by weight of the substrate) in a high-boiling solvent such as decalin (100 mL) is heated to reflux (approx. 190 °C) under an inert atmosphere.

-

The reaction is monitored by GC-MS for the disappearance of the starting material and the formation of the product.

-

After completion of the reaction (typically 6-12 hours), the mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is carefully distilled under reduced pressure to separate the product from the high-boiling solvent.

Expected Yield: 70-80%

Alternative Synthetic Approaches

While the Stork enamine annulation followed by dehydrogenation represents a robust and logical pathway, other synthetic strategies can also be considered.

-

Friedel-Crafts Acylation: An alternative approach involves the Friedel-Crafts acylation of a suitable cyclohexene derivative with a functionalized acyl chloride, followed by intramolecular cyclization.[5][6] However, this method can be limited by regioselectivity issues and the harsh reaction conditions often required.

-

Diels-Alder Reaction: A Diels-Alder cycloaddition between a suitable diene and dienophile could potentially be employed to construct the bicyclic framework, although this would require a more complex and less direct route from cyclohexanone.

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of this compound from cyclohexanone. The presented three-stage strategy, centered around a Stork enamine annulation, reduction-dehydration sequence, and final catalytic dehydrogenation, offers a reliable and scalable method for accessing this important molecular scaffold. The provided experimental protocols, grounded in established chemical principles, serve as a valuable resource for researchers in academia and industry. Further optimization of reaction conditions and exploration of alternative catalytic systems may lead to even more efficient and sustainable syntheses of this versatile molecule and its derivatives.

References

-

Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. [Link]

- US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google P

-

Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018-05-30). [Link]

-

Synthesis of Enantiomerically Pure Hexahydro-lH-indenes and Substituted Cyclopentanes as Intermediates for the - KOPS. [Link]

-

Methodology for the Construction of the Bicyclo[4.3.0]nonane Core - MDPI. [Link]

-

The Robinson Annulation - Master Organic Chemistry. (2018-12-10). [Link]

-

Indanones and Indenols from 2-Alkylcinnamaldehydes via the Intramolecular Friedel−Crafts Reaction of Geminal Diacetates | Request PDF - ResearchGate. [Link]

-

Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar. (2004-02-16). [Link]

- US4568783A - Indenes by catalytic dehydrogenation of indanes - Google P

-

δ 1(9) -octalone-2 - Organic Syntheses Procedure. [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - MDPI. [Link]

-

Condensation reaction of cyclopentanone and cyclohexanone - ResearchGate. [Link]

-

TETRAHEDRON REPORT - UCLA – Chemistry and Biochemistry. [Link]

-

(r)-(−)-10-methyl-1(9)-octal-2-one - Organic Syntheses Procedure. [Link]

-

Robinson Annulation Reaction Mechanism - YouTube. (2018-05-11). [Link]

-

23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (2021-01-19). [Link]

-

Robinson Annulation - Organic Chemistry Portal. [Link]

-

A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. (2018-02-07). [Link]

-

Robinson Annulation - ResearchGate. [Link]

-

ALDOL condensation of CYCLOHEXANONE - YouTube. (2022-09-15). [Link]

-

Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product? - Pearson. [Link]

-

Write an aldol condensation product formed from the reaction between cyclohexanone and cyclopentanone. | Homework.Study.com. [Link]

-

[Cyclization of 2-cyclohexylidene cyclohexanone. II. Synthesis of 1,3-trimethylene-4,5-tetramethylene-2,6,7-trioxocycloheptene-3 and dodecahydrocarbazole] - PubMed. [Link]

-

Synthesis of 2-(2-ethoxyethyl)cyclohexanone - PrepChem.com. [Link]

-

PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - NIH. [Link]

-

Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S) - Organic Syntheses Procedure. [Link]

- US20080064902A1 - Method for the Production of Cyclohexanone - Google P

-

Cyclohexanone synthesis - Organic Chemistry Portal. [Link]

- US4169952A - Process for the preparation of cyclohexanone-2-carboxamide - Google P

-

How do you convert cyclohexanone to cyclopentanone? - Quora. (2018-02-22). [Link]

-

Synthesis of Cyclopentanone and Cyclohexanone Derivatives - AlQalam Journal of Medical and Applied Sciences. (2023-06-16). [Link]

-

(PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. [Link]

-

Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. [Link]

- CN102001925B - Production method of 2-pentylidene cyclopentanone - Google P

-

(PDF) Preparation of 1,5-diketones by addition of cyclohexanone to chalcones under solvent-free phase transfer catalyst condition - ResearchGate. [Link]

-

Synthesis of 5-Substituted 4,5,6,7-Tetrahydroindoles from Cyclohexanones - ResearchGate. (2010-08-05). [Link]

-

Progress in the synthesis of 4,5,6,7-tetrahydroindoles | Request PDF - ResearchGate. [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PubMed. (2021-07-29). [Link]

-

Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives - ResearchGate. [Link]

-

1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl- - the NIST WebBook. [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (2023-05-25). [Link]

-

Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC - PubMed Central. [Link]

-

"Bromination and conversion of tetrahydro-1H-indene to bisoxirane with " by RAŞİT FİKRET YILMAZ, SULTAN ERKAN et al. - TÜBİTAK Academic Journals. [Link]

-

Decoloration of indene-coumarone resins by catalytic hydrogenation - ResearchGate. (2010-08-10). [Link]

-

Indanone synthesis - Organic Chemistry Portal. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016-12-28). [Link]

-

Friedel-Crafts Acylation - YouTube. (2018-11-13). [Link]

-

Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed. [Link]

-

Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study - ResearchGate. (2022-01-11). [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Publishing. [Link]

-

MLA - European Journal of Chemistry. [Link]

-

Tetralin – Knowledge and References - Taylor & Francis. [Link]

-

Tetralin to Naphthalene conversion by donation of four protons. - ResearchGate. [Link]

-

New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles - MDPI. [Link]

-

Hydrogenation and dehydrogenation of Tetralin and Naphthalene to explore heavy oil upgrading using NiMo/Al>2>O>3> and CoMo/Al>2>O>3> catalysts heated with steel balls via induction - University of Birmingham's Research Portal. (2020-05-01). [Link]

-

Nomination Background: Tetralin (CASRN: 119-64-2). [Link]

-

Mechanism of tetralin conversion on zeolites for the production of benzene derivatives. (2020-06-09). [Link]

-

A Case of Competitive Aromatization vs. Sigmatropic[7][8]-Hydrogen Atom Migration in a 1,2,4-Cyclohexatriene Intermediate Derived from a Bis-Enyne Cyclization. (2023-06-16). [Link]

-

A Case of Competitive Aromatization vs. Sigmatropic[7][8]-Hydrogen Atom Migration in a 1,2,4-Cyclohexatriene Intermediate Derived from a Bis-Enyne Cyclization - PubMed. (2023-06-16). [Link]

-

Catalytic acceptorless complete dehydrogenation of cycloalkanes - PMC - NIH. (2023-01-09). [Link]

-

On-surface cyclodehydrogenation reaction pathway determined by selective molecular deuterations - Chemical Science (RSC Publishing). [Link]

-

Room temperature catalytic dehydrogenation of cyclic amines with the liberation of H2 using water as a solvent - Green Chemistry (RSC Publishing). [Link]

-

Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights | ACS Omega - ACS Publications. [Link]

-

Light alkane dehydrogenation to light olefin technologies: A comprehensive review. (2018-08-07). [Link]

-

Oxidative dehydrogenation of ethane: catalytic and mechanistic aspects and future trends. (2021-02-17). [Link]

-

Ethane Dehydrogenation for Light Olefins Production Over Stable Catalyst. [Link]

-

Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity - Chemical Science (RSC Publishing). [Link]

-

Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization - PubMed. (2024-01-21). [Link]

-

Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. (2023-07-25). [Link]

-

Synthesis and Structural Investigation of cis-8-Oxabicyclo[4.3.0]nonan-3-ols - Canadian Science Publishing. [Link]

-

Stereochemistry of the Catalytic Hydrogenation of Some Bicyclic α,β-Unsaturated Ketones | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC. [Link]

-

Selective Production of Bicyclic Alkanes for Sustainable Aviation Fuel by Catalytic Hydrodeoxygenation of Lignin‐Derived Bisphenols - ResearchGate. (2024-01-05). [Link]

-

Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives - Universiti Kebangsaan Malaysia. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Robinson Annulation [organic-chemistry.org]

- 3. ukm.my [ukm.my]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US4169952A - Process for the preparation of cyclohexanone-2-carboxamide - Google Patents [patents.google.com]

- 7. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures [mdpi.com]

- 8. Catalytic acceptorless complete dehydrogenation of cycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic analysis of 4,5,6,7-tetrahydroindene NMR"

An In-depth Technical Guide to the Spectroscopic Analysis of 4,5,6,7-Tetrahydroindene via Nuclear Magnetic Resonance (NMR)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound (also known as 4,5,6,7-tetrahydro-1H-indene). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design, data acquisition, and interpretation. We will dissect the ¹H and ¹³C NMR spectra, providing a self-validating framework for the structural elucidation of this important bicyclic hydrocarbon scaffold.

Introduction: The Structural Significance of this compound

This compound is a bicyclic hydrocarbon comprising a cyclopentene ring fused to a cyclohexene ring. Its partially saturated structure serves as a valuable building block in organic synthesis, including the development of novel catalysts, polymers, and complex molecular architectures for pharmaceutical applications.[1] The precise characterization of this scaffold is paramount to ensuring the integrity of subsequent synthetic steps and the purity of final products.

Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will serve as a definitive resource for understanding and applying NMR spectroscopy to the analysis of this compound.

Molecular Symmetry and its NMR Implications

A foundational understanding of molecular symmetry is critical for the accurate prediction and interpretation of NMR spectra. This compound possesses a C₂ᵥ plane of symmetry that bisects the C2-C3 bond and the C5-C6 bond. This symmetry renders several proton and carbon environments chemically equivalent, simplifying the resulting spectra.

Key Equivalencies:

-

Protons: The protons on C4 are equivalent to those on C7. The protons on C5 are equivalent to those on C6.

-

Carbons: C4 is equivalent to C7; C5 is equivalent to C6; C3a is equivalent to C7a.

This inherent symmetry means we expect to see fewer unique signals in both the ¹H and ¹³C NMR spectra than the total number of atoms would suggest, a key predictive and validation checkpoint.

Caption: Molecular graph of this compound highlighting key carbon positions.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a quantitative map of the proton environments within the molecule. The analysis hinges on three pillars: chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).

Causality of Chemical Shifts

-

Olefinic Protons (H2, H3): These protons are directly attached to the sp² hybridized carbons of the double bond. The associated π-electron system creates a local magnetic field that deshields these protons, causing them to resonate significantly downfield (higher ppm values) compared to aliphatic protons.

-

Allylic Protons (H1, H4, H7): Protons on carbons adjacent to the double bond (C1 and C4/C7) are termed allylic. They experience moderate deshielding due to their proximity to the π-system, resulting in chemical shifts intermediate between olefinic and aliphatic protons.

-

Aliphatic Protons (H5, H6): These protons are on the saturated C5/C6 carbons, furthest from the electron-withdrawing influence of the double bond. Consequently, they are the most shielded and appear in the most upfield region (lowest ppm values) of the spectrum.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for this compound, typically recorded in a non-polar deuterated solvent like Chloroform-d (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Justification for Multiplicity |

| H2, H3 | ~ 5.8 | 2H | Triplet (t) or Multiplet (m) | Coupled to the two allylic protons at C1. |

| H1 | ~ 2.8 - 3.0 | 2H | Multiplet (m) | Coupled to olefinic protons (H2, H3) and bridgehead proton (H7a). |

| H4, H7 | ~ 2.1 - 2.3 | 4H | Multiplet (m) | Coupled to protons on C5/C6 and the bridgehead proton (H3a/H7a). |

| H5, H6 | ~ 1.7 - 1.9 | 4H | Multiplet (m) | Coupled to protons on C4/C7. |

Note: Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The complex overlapping of signals in the aliphatic region often results in multiplets that are difficult to resolve at lower field strengths.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom, offering a direct count of non-equivalent carbon environments.

Causality of Chemical Shifts

The chemical shift of a carbon nucleus is primarily influenced by its hybridization and the electronegativity of attached groups.

-

Olefinic Carbons (C2, C3): The sp² hybridization and direct involvement in the π-system cause these carbons to be significantly deshielded, placing them in the downfield region of the spectrum (~125-135 ppm).

-

Bridgehead Carbons (C3a, C7a): These sp³ carbons are deshielded relative to other aliphatic carbons due to their position at the ring junction and proximity to the double bond.

-

Aliphatic Carbons (C1, C4, C5, C6, C7): These sp³ hybridized carbons are shielded and appear in the upfield region of the spectrum. C1 and C4/C7 will be slightly downfield compared to C5/C6 due to their allylic nature.

Predicted ¹³C NMR Data

Based on the molecular symmetry, five distinct signals are expected in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C3 | ~ 128 - 132 |

| C3a, C7a | ~ 35 - 40 |

| C1 | ~ 30 - 35 |

| C4, C7 | ~ 25 - 30 |

| C5, C6 | ~ 22 - 25 |

Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous, self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

Caption: Standard experimental workflow for NMR analysis of this compound.

Advanced Verification: 2D NMR Techniques

For absolute structural confirmation, especially in complex molecules or to resolve overlapping signals, two-dimensional (2D) NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two signals in a COSY spectrum confirms that those protons are coupled, typically on adjacent carbons. This is invaluable for tracing the connectivity through the aliphatic rings of tetrahydroindene. The use of COSY has been documented in the structural characterization of tetrahydroindene derivatives.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. Each peak in an HSQC spectrum correlates a specific proton signal with its corresponding carbon signal, providing definitive C-H assignments and validating the data from 1D spectra.

Conclusion

The NMR spectroscopic analysis of this compound is a clear example of structure-based spectral interpretation. The molecule's symmetry is directly reflected in the number of observed signals, while the electronic environments of the olefinic, allylic, and aliphatic regions dictate the predictable chemical shifts in both ¹H and ¹³C spectra. By following the robust experimental protocols outlined and leveraging advanced 2D techniques for validation, researchers can confidently confirm the identity, purity, and structural integrity of this versatile synthetic intermediate. This guide provides the foundational expertise and logical framework necessary to achieve trustworthy and authoritative results.

References

-

Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indene. National Center for Biotechnology Information. Retrieved from [Link]

-

Hanci, S., et al. (2023). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC Advances, 13(38), 26785-26802. [Link]

-

ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for Enantioselective Synthesis of 4,5,6,7-Tetrahydroindoles via Olefin Cross-Metathesis/Intramolecular Friedel–Crafts Alkylation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4,5,6,7-tetrahydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4,5,6,7-tetrahydro-1H-indene. As a bicyclic hydrocarbon, understanding its physical characteristics is fundamental for its application in chemical synthesis, materials science, and as a scaffold in drug discovery. This document synthesizes theoretical data with practical experimental methodologies to offer a robust resource for laboratory and development settings.

Molecular Structure and its Influence on Physical Properties

4,5,6,7-tetrahydro-1H-indene, with the chemical formula C₉H₁₂, is comprised of a cyclopentene ring fused to a cyclohexene ring. This partially saturated structure dictates its physical behavior, distinguishing it from its aromatic counterpart, indene. The absence of a fully delocalized π-electron system across both rings results in a non-planar geometry, which significantly impacts its intermolecular forces and, consequently, its bulk properties.

The following diagram illustrates the logical relationship between the molecular structure of 4,5,6,7-tetrahydro-1H-indene and its resulting physical characteristics.

Caption: Relationship between molecular structure and physical properties.

Core Physical Properties

The physical properties of 4,5,6,7-tetrahydro-1H-indene are crucial for its handling, purification, and use in reactions. The following table summarizes the available data for this compound. It is important to note that while some data is derived from experimental work on related isomers, other values are computationally derived and should be considered as estimates.

| Physical Property | Value | Source |

| Molecular Weight | 120.19 g/mol | Computed by PubChem[1] |

| Boiling Point (Normal) | 156.78 °C (429.93 K) | Joback Method (for isomer 3a,4,7,7a-tetrahydro-1H-indene)[2] |

| Melting Point | -55.12 °C (218.03 K) | Joback Method (for isomer 3a,4,7,7a-tetrahydro-1H-indene)[2] |

| XLogP3-AA | 2.4 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs[1] |

Note on Isomers: Data for the specific 4,5,6,7-tetrahydro-1H-indene isomer is limited. The provided boiling and melting points are for the related isomer 3a,4,7,7a-tetrahydro-1H-indene and serve as a reasonable approximation due to the similar molecular structure and weight.[2] Experimental determination for the specific isomer of interest is recommended for high-precision applications.

Experimental Determination of Physical Properties

For applications requiring precise physical property data, experimental determination is paramount. The following sections outline standard protocols for measuring key properties of liquid samples like 4,5,6,7-tetrahydro-1H-indene.

Determination of Boiling Point

The boiling point is a fundamental property for purification by distillation and for assessing purity. The simple distillation method provides a reliable means of determination.[3]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 5-10 mL of 4,5,6,7-tetrahydro-1H-indene and a few boiling chips into the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise and enter the condenser.

-

Temperature Reading: Record the temperature at which the vapor temperature stabilizes while the liquid is condensing and dripping into the collection flask. This stable temperature is the boiling point.[3][4]

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not at standard pressure (760 mmHg), a correction may be necessary for highly accurate work.

Determination of Refractive Index

The refractive index is a characteristic property that is sensitive to purity. It can be quickly and accurately measured using a refractometer.

Protocol:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of 4,5,6,7-tetrahydro-1H-indene onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.

-

Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement.

An alternative method for determining the refractive index involves using a Michelson interferometer, which can provide high precision.[5]

Solubility Profile

As a non-polar hydrocarbon, 4,5,6,7-tetrahydro-1H-indene is expected to be miscible with common organic solvents such as toluene, hexanes, dichloromethane, and diethyl ether. Conversely, it is practically insoluble in water. The computed octanol-water partition coefficient (XLogP3-AA) of 2.4 suggests a preference for lipophilic environments, which is a key consideration in pharmaceutical and biological applications.[1]

Conclusion

The physical properties of 4,5,6,7-tetrahydro-1H-indene are a direct consequence of its bicyclic, partially saturated hydrocarbon structure. While computed data provides valuable estimates, experimental verification of properties such as boiling point and refractive index is essential for research and development where precision is critical. The protocols outlined in this guide provide a framework for obtaining this crucial data, enabling the effective use of this compound in various scientific disciplines.

References

Sources

- 1. 4,5,6,7-Tetrahydroindene | C9H12 | CID 11815339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indene, 3a,4,7,7a-tetrahydro- (CAS 3048-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to 4,5,6,7-Tetrahydroindene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydroindene, with a primary focus on the well-documented isomer, 3a,4,7,7a-tetrahydroindene. It is designed to serve as a valuable resource for professionals in research, chemical synthesis, and drug discovery by consolidating essential technical data, supplier information, and exploring its potential, albeit currently limited, role in medicinal chemistry.

Chemical Identification and Isomeric Considerations

The name "this compound" can be ambiguous as it may refer to more than one structural isomer. The two most prominent isomers found in chemical databases are:

-

3a,4,7,7a-Tetrahydro-1H-indene (CAS Number: 3048-65-5): This is the more commonly cataloged isomer and will be the primary subject of this guide. It is also known by synonyms such as Bicyclo[4.3.0]nona-3,7-diene.[1][2]

-

4,5,6,7-Tetrahydro-1H-indene (CAS Number: 24279-06-9): Information on this isomer is less prevalent in publicly available literature and supplier catalogs.

It is crucial for researchers to verify the specific isomer and its corresponding CAS number when sourcing this chemical to ensure the procurement of the correct compound for their intended application.

Physicochemical and Spectroscopic Data of 3a,4,7,7a-Tetrahydroindene

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key data for 3a,4,7,7a-tetrahydroindene (CAS: 3048-65-5).

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ | PubChem[1] |

| Molecular Weight | 120.19 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | Guidechem |

| Boiling Point | 160 °C | TCI Chemicals |

| Density | 0.93 g/cm³ | TCI Chemicals |

| Flash Point | 38 °C | TCI Chemicals |

| Refractive Index | 1.50 | TCI Chemicals |

Spectroscopic Profile

Spectroscopic data is indispensable for the structural confirmation and quality control of chemical compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the hydrogen atom environments within the molecule. For 3a,4,7,7a-tetrahydroindene, the spectrum is characterized by signals in the olefinic region corresponding to the double bond protons and in the aliphatic region for the saturated ring protons.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound will show distinct peaks for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the saturated portion of the rings.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of 3a,4,7,7a-tetrahydroindene shows a molecular ion peak (M⁺) at m/z 120, corresponding to its molecular weight. The fragmentation pattern is a key identifier, with a prominent base peak at m/z 66.[1][3]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key peaks include those corresponding to C-H stretching of the alkene and alkane moieties, and the C=C stretching of the double bonds.[1]

Synthesis of 3a,4,7,7a-Tetrahydroindene

The most logical and widely cited synthetic route to 3a,4,7,7a-tetrahydroindene is through a Diels-Alder reaction . This powerful pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile.

Conceptual Synthetic Pathway

The synthesis involves the reaction between cyclopentadiene (acting as the diene) and 1,3-butadiene (acting as the dienophile).

Caption: Diels-Alder synthesis of 3a,4,7,7a-tetrahydroindene.

Experimental Protocol: A General Approach

Step 1: Reactant Preparation

-

Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene. This is achieved by heating the dimer, which undergoes a retro-Diels-Alder reaction. The monomer is then collected by distillation.

-

1,3-Butadiene is a gas at room temperature and is typically handled as a condensed liquid at low temperatures or in a pressure-rated vessel.

Step 2: Reaction Setup

-

A pressure-resistant reaction vessel is charged with the freshly distilled cyclopentadiene.

-

The vessel is cooled, and a measured amount of liquefied 1,3-butadiene is added.

-

The vessel is sealed and allowed to warm to room temperature, or it may be gently heated to accelerate the reaction. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

Step 3: Work-up and Purification

-

Upon completion, the reaction vessel is carefully vented to release any unreacted butadiene.

-

The crude product is then purified, typically by fractional distillation under reduced pressure, to yield pure 3a,4,7,7a-tetrahydroindene.

Causality Behind Experimental Choices:

-

Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. Using freshly cracked monomer ensures a higher concentration of the diene, leading to a better reaction yield.

-

Sealed Vessel: The use of a sealed, pressure-resistant vessel is necessary to contain the volatile 1,3-butadiene and to allow the reaction to proceed at temperatures above its boiling point, which can increase the reaction rate.

-

Fractional Distillation: This purification technique is effective in separating the desired product from any unreacted starting materials, byproducts, or residual dicyclopentadiene.

Applications in Research and Industry

The primary documented use of 3a,4,7,7a-tetrahydroindene is as an intermediate in chemical synthesis and in the manufacturing of adhesives and sealant chemicals .[1] Its bifunctional nature, containing two double bonds, makes it a versatile building block for more complex molecules.

Potential in Drug Development: An Area for Exploration

While some commercial suppliers suggest that tetrahydroindene derivatives may possess anti-tumor and anti-inflammatory activities, there is a notable lack of direct, peer-reviewed scientific literature to substantiate these claims for the parent compound.

However, the broader class of "tetrahydro-indenes" and related fused ring systems are present in various biologically active molecules. The rigid, three-dimensional scaffold of the tetrahydroindene core can be a valuable starting point for the synthesis of novel compounds in drug discovery. By functionalizing the core structure, medicinal chemists can explore new chemical space and potentially develop compounds that interact with biological targets.

The exploration of tetrahydroindene derivatives in medicinal chemistry appears to be an under-investigated area, presenting an opportunity for future research.

Supplier Information

3a,4,7,7a-Tetrahydroindene (CAS: 3048-65-5) is available from several chemical suppliers. Below is a list of some potential vendors. It is recommended to contact the suppliers directly for current pricing, purity, and availability.

Table 2: Potential Suppliers of 3a,4,7,7a-Tetrahydroindene

| Supplier | Location | Purity (Typical) |

| Sigma-Aldrich | Global | 98% |

| TCI America | USA | >98.0% (GC) |

| Combi-Blocks, Inc. | USA | 98% |

| Shandong Xintai Chemicals Co., Ltd. | China | - |

| Radchem Products, Inc. | USA | - |

Safety and Handling

3a,4,7,7a-Tetrahydroindene is classified as a flammable liquid and is reported to cause serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, away from ignition sources. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3a,4,7,7a-Tetrahydroindene is a readily accessible bicyclic olefin with established applications as a chemical intermediate. Its synthesis via the Diels-Alder reaction is a classic example of this powerful transformation. While its direct role in drug development is not yet well-defined in scientific literature, its rigid scaffold presents potential for the design and synthesis of novel bioactive compounds. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its application and further exploration.

References

-

PubChem. (n.d.). 3a,4,7,7a-Tetrahydroindene. National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). 3A,4,7,7A-TETRAHYDROINDENE. Global Substance Registration System. Retrieved from [Link]

Sources

The Unveiling of a Versatile Scaffold: A Technical Guide to the Core Reactions of 4,5,6,7-Tetrahydroindene

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the fundamental reactivity of 4,5,6,7-tetrahydroindene. This bicyclic hydrocarbon, featuring a fusion of a cyclohexene and a cyclopentene ring, presents a unique combination of reactive sites, making it a valuable starting material and structural motif in synthetic organic chemistry and medicinal chemistry.

This document moves beyond a simple cataloging of reactions. As a Senior Application Scientist, the focus here is to provide a causal understanding of the reactivity of this compound, grounding theoretical principles in practical, field-proven insights. The protocols and mechanistic discussions are designed to be self-validating, offering a robust framework for experimental design and interpretation.

Introduction to this compound: A Building Block of Latent Potential

This compound, with the chemical formula C₉H₁₂, is a molecule that bridges the structural gap between simple cycloalkenes and more complex polycyclic systems. Its strategic importance lies in the presence of a reactive double bond within the five-membered ring and activated allylic positions, all attached to a conformationally flexible six-membered ring. This unique arrangement allows for a diverse array of chemical transformations, enabling the synthesis of a wide range of functionalized derivatives and more complex molecular architectures.

Derivatives of this core structure are found in various biologically active molecules, highlighting the significance of understanding its fundamental chemical behavior for the development of novel therapeutics.[1]

I. Reactions of the Cyclopentene Double Bond: A Hub of Reactivity

The endocyclic double bond in the five-membered ring is the primary site of reactivity in this compound, susceptible to a variety of addition reactions.

A. Electrophilic Addition: Halogenation and Hydrohalogenation

The electron-rich π-bond of the cyclopentene moiety readily undergoes electrophilic addition.

1. Bromination: The addition of bromine (Br₂) across the double bond is anticipated to proceed via a cyclic bromonium ion intermediate, leading to the trans-dibromide. This stereochemical outcome is a hallmark of this mechanism. A study has reported the bromination of tetrahydroindene using N-bromosuccinimide (NBS) in the presence of lithium perchlorate and acetic acid, which leads to the formation of dibromodiacetate derivatives.[2] Direct bromination has also been shown to yield tetrabromo octahydroindene isomers.[2]

Experimental Protocol: Dibromination of this compound

-

Dissolve this compound (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ to the flask dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dibrominated product.

-

Purify the product by column chromatography on silica gel.

Causality in Experimental Design: The choice of a non-polar, aprotic solvent like dichloromethane is crucial to prevent the participation of the solvent in the reaction, which could lead to the formation of halohydrins. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

B. Epoxidation: Formation of the Oxirane Ring

The double bond can be converted to an epoxide, a versatile functional group for further transformations. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). A reported method for the synthesis of diepoxides from tetrahydroindene involves treatment with monoperoxyphthalic acid.[2] Another approach involves the treatment of dibromodiacetate derivatives of tetrahydroindene with sodium hydroxide in methanol to produce diepoxides.[2]

Experimental Protocol: Epoxidation of this compound

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask at 0 °C.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproduct.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting epoxide by column chromatography.

Mechanism of Epoxidation

Caption: Concerted mechanism of alkene epoxidation.

C. Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation provides a route to the corresponding alcohol with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the original double bond.[3] This two-step process involves the syn-addition of a borane reagent across the double bond, followed by oxidation.[4][5]

Experimental Protocol: Hydroboration-Oxidation of this compound

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add borane-THF complex (BH₃·THF) (0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture back to 0 °C and slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Heat the mixture to reflux for 1 hour.

-

After cooling to room temperature, extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Hydroboration-Oxidation Workflow

Caption: Two-step hydroboration-oxidation process.

II. Reduction of the Double Bond: Saturation of the Five-Membered Ring

Catalytic Hydrogenation

The double bond of this compound can be readily reduced to the corresponding saturated octahydroindene via catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The hydrogenation is a syn-addition of two hydrogen atoms across the same face of the double bond.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

In a Parr hydrogenation apparatus or a similar pressure vessel, combine this compound (1.0 eq) and a catalytic amount of 10% Pd/C (typically 1-5 mol%) in a suitable solvent like ethanol or ethyl acetate.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction by observing the drop in hydrogen pressure.

-

Once the reaction is complete (no further hydrogen uptake), carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude octahydroindene.

-

If necessary, purify by distillation.

| Reaction | Reagents | Product | Key Features |

| Bromination | Br₂ in CH₂Cl₂ | trans-Dibromooctahydroindene | Stereospecific trans-addition |

| Epoxidation | m-CPBA | Octahydroindene oxide | Formation of a reactive epoxide ring |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Octahydroindenol | Anti-Markovnikov, syn-addition of H and OH |

| Catalytic Hydrogenation | H₂, Pd/C | Octahydroindene | Complete saturation of the double bond, syn-addition |

III. Cycloaddition Reactions: Building Molecular Complexity

The diene system within the five-membered ring of this compound has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. This powerful ring-forming reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.[6]

While this compound itself is not a classic conjugated diene, its derivatives can be designed to participate in such reactions. For instance, functionalization at the allylic positions could introduce a diene system. Conversely, the double bond of tetrahydroindene can act as a dienophile, reacting with a suitable conjugated diene.

IV. Reactions at the Allylic Positions: C-H Functionalization

The methylene groups at the C4 and C7 positions are allylic to the double bond in the five-membered ring. These C-H bonds are weaker than typical alkane C-H bonds and are therefore susceptible to radical-mediated and transition-metal-catalyzed functionalization.[7]

Allylic Oxidation: Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants can be used to introduce a hydroxyl or carbonyl group at an allylic position. This provides a direct route to functionalized derivatives while preserving the double bond for subsequent transformations.

V. Aromatization: Towards the Indene Scaffold

Dehydrogenation of the six-membered ring of this compound can lead to the formation of indene, an aromatic compound. This transformation typically requires a catalyst and elevated temperatures. Common dehydrogenation catalysts include palladium, platinum, or sulfur. The aromatization of tetrahydroindole derivatives has been reported.[8]

Conclusion

This compound is a versatile and reactive molecule with a rich chemistry centered around its cyclopentene double bond and activated allylic positions. The fundamental reactions outlined in this guide—electrophilic additions, reductions, cycloadditions, allylic functionalizations, and aromatization—provide a powerful toolkit for the synthesis of a diverse range of derivatives. A thorough understanding of these core reactions and the underlying mechanistic principles is essential for leveraging the full synthetic potential of this valuable scaffold in drug discovery and materials science.

References

-

De la Cruz, P., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

-

Xia, M., et al. (2025). Efficient Et3N‐Catalyzed three‐Component Synthesis of 4,5,6,7‐Tetrahydro‐3‐Cyanoindoles and its Conversion to 3‐Cyanoindoles. Chemistry – An Asian Journal. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11815339, this compound. [Link]

-

Özdemir, Ü., et al. (2022). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC Advances, 12(31), 20207-20220. [Link]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

-

De la Cruz, P., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

-

Wikipedia contributors. (2023). Hydroboration–oxidation reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis. Chemical Communications. [Link]

-

Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

-

The Organic Chemistry Tutor. (2018). Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]

-

LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]

-

De la Cruz, P., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. PubMed. [Link]

-

Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]

-

LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]

-

Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. YouTube. [Link]

-

Wikipedia contributors. (2023). Hydroboration–oxidation reaction. Wikipedia, The Free Encyclopedia. [Link]

-

LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Tetrahydroindene Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of tetrahydroindene compounds, from their historical discovery rooted in fundamental organic chemistry to their modern applications in materials science and drug development. We will delve into the key synthetic methodologies, offering detailed protocols and mechanistic insights, and showcase the diverse utility of this versatile scaffold.

The Genesis of a Scaffold: A Historical Perspective

The story of tetrahydroindene is intrinsically linked to one of the most powerful reactions in organic synthesis: the Diels-Alder reaction. First described in 1928 by Otto Diels and Kurt Alder, this [4+2] cycloaddition between a conjugated diene and a dienophile laid the theoretical groundwork for the creation of six-membered rings, the very foundation of the tetrahydroindene structure.[1][2] Their seminal work, which would later earn them the Nobel Prize in Chemistry in 1950, provided a reliable method for constructing these cyclic systems with excellent stereochemical control.[1]

Interestingly, a simple derivative of tetrahydroindene, dicyclopentadiene (specifically, 3a,4,7,7a-tetrahydro-1H-indene), was observed even before the formal discovery of the reaction that explains its formation. Cyclopentadiene, a readily available diene, spontaneously undergoes a Diels-Alder reaction with itself at room temperature, where one molecule acts as the diene and the other as the dienophile, to form the dimer.[3][4] This dimerization process represents a fundamental and early example of the formation of the tetrahydroindene core.

The stereochemical nuances of the Diels-Alder reaction, particularly the preference for the endo product, were later elucidated by Alder and Stein in 1937.[5] This "endo rule" is a critical concept in the synthesis of substituted tetrahydroindenes, as it dictates the spatial arrangement of substituents in the resulting bicyclic structure. The preference for the endo isomer is attributed to "secondary orbital interactions," a stabilizing effect between the developing pi system of the diene and the unsaturated substituents of the dienophile in the transition state.[6][7]

Constructing the Core: Synthetic Methodologies and Protocols

The versatility of the Diels-Alder reaction has led to a multitude of synthetic routes for accessing a wide array of tetrahydroindene derivatives. The choice of diene, dienophile, and reaction conditions allows for precise control over the final structure.

The Archetypal Diels-Alder Reaction: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

A classic and illustrative example of tetrahydroindene synthesis is the reaction between cyclopentadiene and maleic anhydride. This reaction proceeds rapidly at room temperature and serves as an excellent model for understanding the principles of the Diels-Alder reaction.[2][4][8]

Experimental Protocol:

-

Preparation of Cyclopentadiene: Cyclopentadiene is typically generated fresh by the thermal retro-Diels-Alder reaction ("cracking") of its dimer, dicyclopentadiene.[4] This is achieved by heating dicyclopentadiene, which then reverts to two molecules of cyclopentadiene monomer.

-

Reaction Setup: In a suitable flask, dissolve maleic anhydride (1.0 equivalent) in ethyl acetate.[4][9]

-

Addition of Diene: To the stirred solution of maleic anhydride, add the freshly prepared cyclopentadiene (1.0 equivalent).[9]

-

Reaction and Isolation: The reaction is exothermic and proceeds readily. Stir the mixture at room temperature. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate from the solution.[4] The solid product can then be collected by filtration, washed with a cold solvent like hexane, and dried.[9]

Causality of Experimental Choices:

-

Freshly Prepared Cyclopentadiene: The necessity for freshly prepared cyclopentadiene stems from its propensity to dimerize back to dicyclopentadiene at room temperature.[8] Using freshly "cracked" monomer ensures a high concentration of the reactive diene.

-

Solvent Choice: Ethyl acetate is a common solvent for this reaction as it readily dissolves the maleic anhydride and allows for the precipitation of the less soluble product, facilitating its isolation.

-

Stereoselectivity: The exclusive formation of the endo product is a hallmark of this reaction and is a direct consequence of the Alder endo rule, driven by the aforementioned secondary orbital interactions.[5]

The resulting polymer is a highly cross-linked thermoset material with a unique combination of properties. [10] Key Properties of pDCPD:

| Property | Description |

| High Impact Resistance | The cross-linked network structure is exceptionally tough and can withstand significant impact, even at low temperatures. [10][11] |

| Good Chemical Resistance | pDCPD is resistant to a wide range of chemicals, including acids, bases, and organic solvents. [10] |

| High Heat Deflection Temperature | The material maintains its structural integrity at elevated temperatures. [10][11] |

| Low Density | pDCPD is a lightweight material, making it advantageous in applications where weight is a critical factor. [12] |

Industrial Applications of pDCPD

The robust properties of pDCPD have led to its widespread use in various industries, particularly in the manufacturing of large, durable parts. [10]

-

Automotive Industry: Body panels, bumpers, and other components for trucks, buses, tractors, and construction equipment. [10][11][12]* Industrial Applications: Components for chlor-alkali production, such as cell covers for electrolyzers, where chemical resistance is paramount. [10]* Emerging Applications: Research is ongoing into the use of pDCPD for creating porous materials for tissue engineering and in the development of self-healing polymers. [10][11]

Tetrahydroindenes in Drug Discovery and Development

The rigid, three-dimensional structure of the tetrahydroindene scaffold makes it an attractive framework for the design of novel therapeutic agents. Its synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR).

Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

A recent study has highlighted the potential of dihydro-1H-indene derivatives as potent anti-cancer agents. [1]These compounds were designed to act as tubulin polymerization inhibitors by binding to the colchicine site. [1]Tubulin is a critical protein involved in cell division, and its inhibition is a validated strategy in cancer therapy.

One of the lead compounds from this study, 12d , demonstrated significant antiproliferative activity against several cancer cell lines with IC₅₀ values in the nanomolar range. [1]Further investigation revealed that this compound induced cell cycle arrest at the G2/M phase, promoted apoptosis (programmed cell death), and inhibited tumor metastasis and angiogenesis (the formation of new blood vessels that supply tumors). [1]In vivo studies also showed that compound 12d could suppress tumor growth and angiogenesis without significant toxicity. [1] Synthetic Approach to Dihydro-1H-indene Anticancer Agents:

The synthesis of these derivatives involves a multi-step process, often starting from a substituted 2,3-dihydro-1H-inden-1-one. [1]

-

Aldol Condensation: The inden-1-one is reacted with a substituted benzaldehyde in the presence of a base like potassium hydroxide (KOH) in methanol to form a chalcone-like intermediate. [1]2. Reduction: The intermediate is then subjected to reduction, for example, using lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride (AlCl₃), to yield the final dihydro-1H-indene derivative. [1] This synthetic strategy allows for the introduction of various substituents on the aromatic rings, enabling the fine-tuning of the compound's biological activity.

While the direct application of tetrahydroindene cores in approved antiviral drugs is not as prominently documented, the principles of scaffold-based drug design suggest their potential. The rigid bicyclic system can serve as a template to position functional groups in a precise three-dimensional orientation to interact with viral enzyme active sites or protein-protein interfaces. For instance, the core could be functionalized to mimic the binding motifs of natural substrates for viral proteases or polymerases, acting as competitive inhibitors.

Future Outlook

The journey of tetrahydroindene compounds, from a curiosity of academic chemistry to a cornerstone of industrial polymers and a promising scaffold in medicinal chemistry, is a testament to the enduring power of fundamental organic synthesis. The continued development of more efficient and selective catalytic systems for their synthesis, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly unlock new applications in materials science and medicine. As researchers continue to explore the chemical space around this versatile core, the discovery of novel tetrahydroindene-based materials and therapeutics is a promising frontier.

References

- Gasanov, A. G., Aliyeva, L. I., Ayubov, I. H., Aliyeva, S. T., & Gurbanova, F. S. (2020). CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND APPLICATION OF DYCYCLOPENTADIENE POLYMERS. sumqayit dövlət universiteti, 20(3), 202-210.

- Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Wang, Y., ... & Xu, S. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247271.

-

Wikipedia contributors. (2023, November 28). Polydicyclopentadiene. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydroindene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3a,4,7,7a-Tetrahydroindene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Pfeiffer, C., & Frey, W. (2020). Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials. Materials Chemistry Frontiers, 4(8), 2233-2248.

- Meyers, A. I., & Shipman, M. (1995). Asymmetric Synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and Useful Derivatives Thereof. Tetrahedron, 51(27), 7673-7688.

- Gasanov, A. G., Aliyeva, L. I., Ayubov, I. H., Aliyeva, S. T., & Gurbanova, F. S. (2020). CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND APPLICATION OF DYCYCLOPENTADIENE POLYMERS. sumqayit dövlət universiteti, 20(3), 202-210.

- Sismanoglou, A., Theodossiou, P., & Papanikolaou, N. (1998). Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. Journal of Enzyme Inhibition, 13(6), 425-437.

- Syafruddin, D., & Holik, H. A. (2021). Potential of diterpene compounds as antivirals, a review. Journal of Advanced Veterinary and Animal Research, 8(3), 395.

- Vukić, M., Dragić, M., Penov Gaši, K., Sakač, M., & Molnar, M. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(1), 123.

-

Chemistry 210 Experiment 9. (n.d.). Diels-Alder Cycloaddition: The Reaction of Cyclopentadiene with Maleic Anhydride. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Retrieved January 26, 2026, from [Link]

- Chen, J., Yuan, Z., Wang, Y., Wang, Y., Liu, X., Wang, Y., ... & Liu, Y. (2020). Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo. Frontiers in Pharmacology, 11, 574.

-

Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved January 26, 2026, from [Link]

- Ess, D. H., & Houk, K. N. (2014). Origin of the "endo rule" in Diels-Alder reactions. The Journal of organic chemistry, 79(5), 2314–2319.

- Van der Eycken, J., & D'hooghe, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596.

- Kessler, M. R., & White, S. R. (2002). Cure Kinetics of the Ring‐Opening Metathesis Polymerization of Dicyclopentadiene. Journal of Polymer Science Part A: Polymer Chemistry, 40(14), 2373-2383.

- Wu, K. H., Tsai, C. W., Huang, W. C., & Hung, W. C. (2019). Production and Dynamic Mechanical Analysis of Macro-Scale Functionalized Polydicyclopentadiene Objects Facilitated by Rational Synthesis and Reaction Injection Molding.

- El-Emam, A. A., Al-Obaid, A. R. M., & Lehmann, J. (2020). Chemical structures of some clinically used antiviral drugs. In Antiviral Agents. IntechOpen.

- Robertson, I. D., & Sottos, N. R. (2018). Frontal Ring-Opening Metathesis Polymerization of Exo-Dicyclopentadiene for Low Catalyst Loadings. ACS Macro Letters, 7(5), 585-589.

- Caramella, P., & Houk, K. N. (2011). The simplest Diels–Alder reactions are not endo-selective. Organic letters, 13(12), 3012-3015.

-

The Diels‐Alder Reaction with Maleic Anhydride. (n.d.). In ResearchGate. Retrieved January 26, 2026, from [Link]

- Judeh, Z. M. A., & Farhan, A. (2021). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. RSC advances, 11(23), 13867-13881.

- Diesendruck, C. E., Sottos, N. R., Moore, J. S., & White, S. R. (2016). Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy. ACS Omega, 1(2), 233-238.

-

Khan Academy. (n.d.). Diels-Alder: endo rule. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved January 26, 2026, from [Link]

-

The Alder Endo Rule and Diels-Alder Stereochemistry. (2023, January 10). [Video]. YouTube. [Link]

Sources

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry 210 Experiment 9 [home.miracosta.edu]

- 3. 3a,4,7,7a-Tetrahydroindene | C9H12 | CID 62475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. unwisdom.org [unwisdom.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]

- 11. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

"4,5,6,7-tetrahydroindene molecular weight and formula"

An In-Depth Technical Guide to 4,5,6,7-Tetrahydroindene: Molecular Profile, Characterization, and Synthetic Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bicyclic hydrocarbon foundational to various fields of chemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, analytical characterization, and its structural relevance in the synthesis of complex chemical entities and pharmacologically active agents.

Core Molecular Profile